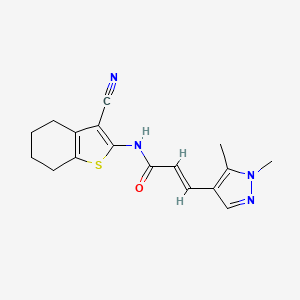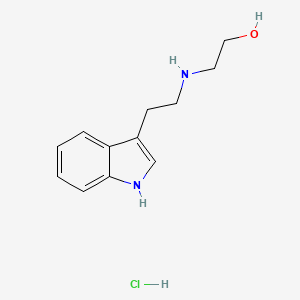
2-((2-(1H-Indol-3-yl)ethyl)amino)ethan-1-ol hydrochloride
Descripción general
Descripción
2-((2-(1H-Indol-3-yl)ethyl)amino)ethan-1-ol hydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethan-1-ol hydrochloride typically involves the reaction of tryptamine with ethylene oxide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(1H-Indol-3-yl)ethyl)amino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-((2-(1H-Indol-3-yl)ethyl)amino)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and as a precursor to other biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating serotonin receptors.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-(1H-Indol-3-yl)ethyl)amino)ethan-1-ol hydrochloride involves its interaction with molecular targets such as serotonin receptors. The compound can act as an agonist or antagonist at these receptors, influencing various physiological processes such as mood, cognition, and behavior. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: A naturally occurring compound with a similar structure, involved in neurotransmission.
Serotonin: A neurotransmitter derived from tryptamine, playing a crucial role in mood regulation.
Bufotenine: Another indole derivative with psychoactive properties.
Uniqueness
2-((2-(1H-Indol-3-yl)ethyl)amino)ethan-1-ol hydrochloride is unique due to its specific structure, which allows it to interact with serotonin receptors in a distinct manner. This uniqueness makes it a valuable compound for research into new therapeutic agents and understanding neurotransmission mechanisms .
Propiedades
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-8-7-13-6-5-10-9-14-12-4-2-1-3-11(10)12;/h1-4,9,13-15H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRUUQNCTUDLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3591899.png)
![diethyl 3-methyl-5-{[3-(2-thienyl)acryloyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B3591900.png)
![N-benzyl-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B3591908.png)
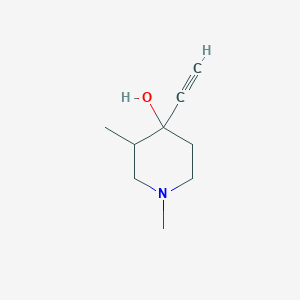
![ethyl 9-ethyl-4-methyl-2-oxo-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B3591924.png)
![1-(4-methoxy-3-nitrophenyl)-2-{[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3591931.png)
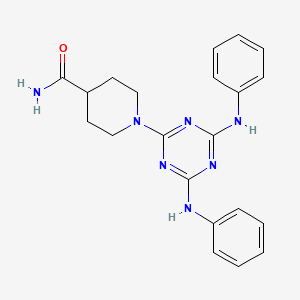

![N-(4-{[4-(1-piperidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3591952.png)
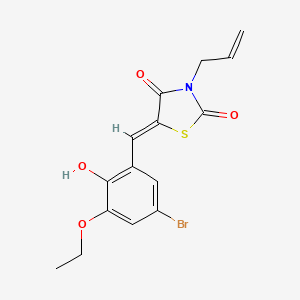
![N-(2-ethylphenyl)-2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B3591972.png)
![N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B3591980.png)
![5-METHYL-N-(4-{[4-(5-METHYLFURAN-2-AMIDO)PHENYL]METHYL}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B3591983.png)
